[(4-methylpyrimidin-5-yl)sulfanyl](phenyl)methanone
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Overview
Description
(4-methylpyrimidin-5-yl)sulfanylmethanone is a chemical compound characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a sulfanyl group at the 5-position, which is further connected to a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpyrimidin-5-yl)sulfanylmethanone typically involves the reaction of 4-methylpyrimidine-5-thiol with benzoyl chloride under basic conditions. The reaction proceeds through the formation of a thiolate intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the deprotonation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of (4-methylpyrimidin-5-yl)sulfanylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-methylpyrimidin-5-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxy derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-methylpyrimidin-5-yl)sulfanylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-methylpyrimidin-5-yl)sulfanylmethanone involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the pyrimidine ring may interact with nucleic acids or enzymes, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-methylpyrimidin-5-yl)sulfanylmethanone can be compared with other similar compounds, such as:
(4-methylpyrimidin-5-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group, leading to different reactivity and biological activity.
(4-methylpyrimidin-5-yl)sulfanylethanone: Contains an ethyl group instead of a methylene group, affecting its physical and chemical properties.
(4-methylpyrimidin-5-yl)sulfanylamine: Features an amine group, which can participate in different types of chemical reactions and exhibit distinct biological activities.
The uniqueness of (4-methylpyrimidin-5-yl)sulfanylmethanone lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
CAS No. |
2624135-08-4 |
---|---|
Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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